molecular formula C17H25N5O2 B2683590 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-isopropylacetamide CAS No. 1002043-63-1

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-isopropylacetamide

Cat. No. B2683590
CAS RN: 1002043-63-1
M. Wt: 331.42
InChI Key: YIASPPQVHAILKZ-UHFFFAOYSA-N
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Description

The compound “2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-isopropylacetamide” appears to contain a pyrazole ring and a pyrimidine ring, both of which are common structures in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a pyrimidine ring. The pyrazole ring is a five-membered ring with two nitrogen atoms, and the pyrimidine ring is a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the reactivity of the pyrazole and pyrimidine rings. For example, pyrazoles can undergo reactions at the 3-position with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrazole and pyrimidine rings. For example, pyrazoles are weak bases .

Scientific Research Applications

Heterocyclic Synthesis and Biological Evaluation

  • Novel Inhibitors and Antimicrobial Agents : Compounds structurally related to the query have been investigated for their role as novel inhibitors with pharmacological significance. For instance, studies on various pyrazole, pyrimidine, and pyrazolopyrimidine derivatives have demonstrated their potential as antimicrobial and anticancer agents, highlighting the importance of these compounds in developing new therapeutic agents. The synthesis of these compounds often involves innovative strategies, including microwave-assisted synthesis and the use of key intermediates for the construction of complex heterocyclic systems. These methods not only offer insights into new chemical entities but also provide a pathway for the development of drugs with improved efficacy and safety profiles (Latli et al., 2015), (Rahmouni et al., 2014).

  • Synthesis of Antipyrine Derivatives : The exploration of antipyrine derivatives bearing various heterocyclic moieties such as pyran, pyridopyrimidine, and chromene has been conducted. These studies have focused on the synthesis of novel compounds and their evaluation for antimicrobial activities, demonstrating the versatility of heterocyclic chemistry in addressing the need for new antimicrobial agents. The strategic functionalization of these molecules has been pivotal in enhancing their biological activities and optimizing their pharmacological profiles (Mohamed et al., 2019).

  • Antioxidant and Anticancer Activities : Research on pyrazolopyrimidines and related compounds has also delved into their antioxidant and anticancer activities. By synthesizing novel derivatives and assessing their biological activities, researchers aim to identify compounds that can effectively mitigate oxidative stress and inhibit cancer cell growth. These findings underscore the potential of these heterocycles in the development of new antioxidant and anticancer therapies (Mahmoud et al., 2017).

Future Directions

Future research could explore the potential biological activity of this compound, given the known activities of other compounds containing pyrazole and pyrimidine rings .

properties

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-propylpyrimidin-1-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O2/c1-6-7-14-9-16(24)21(10-15(23)18-11(2)3)17(19-14)22-13(5)8-12(4)20-22/h8-9,11H,6-7,10H2,1-5H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIASPPQVHAILKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-isopropylacetamide

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